molecular formula C14H13BrN2O4 B3010247 (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione CAS No. 478064-35-6

(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3010247
CAS No.: 478064-35-6
M. Wt: 353.172
InChI Key: OVDJUOHVBGJAJZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method starts with the preparation of the diazinane trione core, followed by the introduction of the bromophenyl group through a condensation reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a corresponding amine.

Scientific Research Applications

(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. The bromophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The diazinane trione core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar structural motif.

    Cetylpyridinium chloride: Shares some structural similarities and is used in different applications.

Uniqueness

What sets (5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione apart is its unique combination of a bromophenyl group and a diazinane trione core, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-21-7-6-17-13(19)11(12(18)16-14(17)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDJUOHVBGJAJZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(C=C2)Br)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.